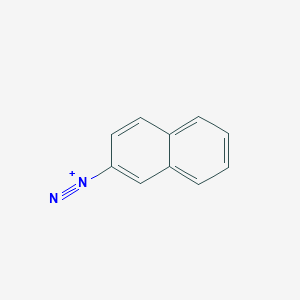
5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a dimethylamino group, a trimethoxyphenyl group, and an oxazolidinone ring. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence the compound’s solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the trimethoxyphenyl group: This step involves the coupling of the oxazolidinone intermediate with a trimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Addition of the dimethylamino group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Typical reagents include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biology: The compound can be used as a probe or reagent in biochemical studies to investigate cellular processes and molecular interactions.
Industry: It may find applications in the synthesis of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The compound’s structure allows it to form specific interactions with these targets, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone: The non-hydrochloride form of the compound.
3-(3,4,5-Trimethoxyphenyl)-2-oxazolidinone: Lacks the dimethylamino group.
5-((Dimethylamino)methyl)-2-oxazolidinone: Lacks the trimethoxyphenyl group.
Uniqueness
The presence of both the dimethylamino group and the trimethoxyphenyl group in 5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride contributes to its unique chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interactions with biological targets, making it distinct from similar compounds.
Eigenschaften
CAS-Nummer |
27260-56-6 |
|---|---|
Molekularformel |
C15H23ClN2O5 |
Molekulargewicht |
346.80 g/mol |
IUPAC-Name |
5-[(dimethylamino)methyl]-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C15H22N2O5.ClH/c1-16(2)8-11-9-17(15(18)22-11)10-6-12(19-3)14(21-5)13(7-10)20-4;/h6-7,11H,8-9H2,1-5H3;1H |
InChI-Schlüssel |
OVBKFLBUBQGOKE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1CN(C(=O)O1)C2=CC(=C(C(=C2)OC)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


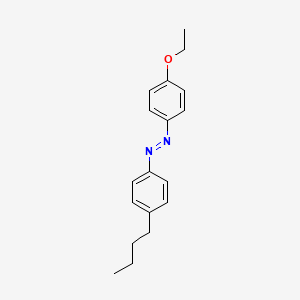

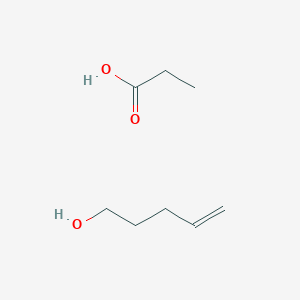
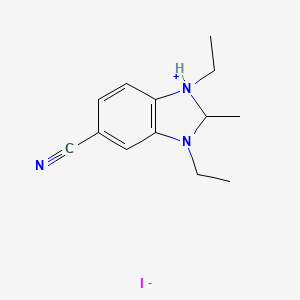
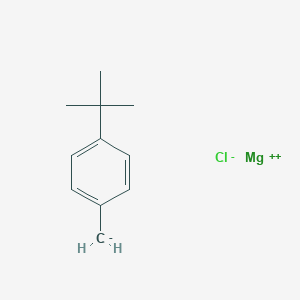
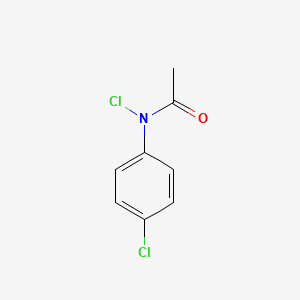
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
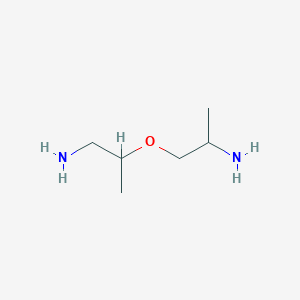
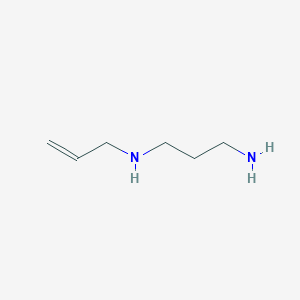

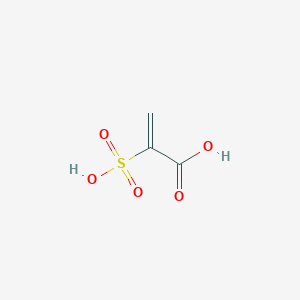
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
